Receptor Selectivity Profile of hPXR‑Agonist‑28 vs. Rifampicin
hPXR‑Agonist‑28 demonstrates good selectivity over hLXRα, hLXRβ, hFXR, hRORα, and hRORγ in reporter gene assays [1]. In contrast, the classical hPXR agonist rifampicin (EC50 ≈ 1.17 µM for hPXR [2]) also activates other nuclear receptors, including human constitutive androstane receptor (hCAR) and vitamin D receptor (VDR) at similar concentrations [3].
| Evidence Dimension | Nuclear Receptor Selectivity |
|---|---|
| Target Compound Data | hPXR‑Agonist‑28: Good selectivity over hLXRα/β, hFXR, hRORα/γ (qualitative description from primary literature) [1] |
| Comparator Or Baseline | Rifampicin: Known to activate hPXR, hCAR, and VDR; EC50 for hPXR ≈ 1.17 µM [2] |
| Quantified Difference | Not quantified; based on qualitative selectivity statement in primary publication |
| Conditions | Cellular reporter gene assays for individual nuclear receptors |
Why This Matters
This selectivity profile reduces the risk of confounding off‑target nuclear receptor activation, which is critical for experiments designed to attribute biological effects solely to hPXR.
- [1] Toyama, H., Shirakawa, H., Komai, M., Hashimoto, Y., & Fujii, S. (2018). Development of novel silanol-based human pregnane X receptor (PXR) agonists with improved receptor selectivity. Bioorganic & Medicinal Chemistry, 26(15), 4493-4501. View Source
- [2] BindingDB. (n.d.). Affinity Data for Rifampicin (BDBM50370232) at human PXR. Retrieved from BindingDB. View Source
- [3] Moore, L. B., Parks, D. J., Jones, S. A., Bledsoe, R. K., Consler, T. G., Stimmel, J. B., ... & Kliewer, S. A. (2000). Orphan nuclear receptors constitutive androstane receptor and pregnane X receptor share xenobiotic and steroid ligands. Journal of Biological Chemistry, 275(20), 15122-15127. View Source
